molecular formula C21H24N4O6S B12183053 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one

Cat. No.: B12183053
M. Wt: 460.5 g/mol
InChI Key: AHCAYOWRRFTKBZ-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxadiazole ring.

    Sulfonylation: The benzoxadiazole ring is then sulfonylated using sulfonyl chloride in the presence of a base.

    Piperazine Ring Introduction: The sulfonylated benzoxadiazole is reacted with piperazine to introduce the piperazine ring.

    Attachment of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one
  • [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-(3-methoxyphenyl)methanone

Uniqueness

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H24N4O6S

Molecular Weight

460.5 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C21H24N4O6S/c1-29-17-8-6-15(14-18(17)30-2)7-9-20(26)24-10-12-25(13-11-24)32(27,28)19-5-3-4-16-21(19)23-31-22-16/h3-6,8,14H,7,9-13H2,1-2H3

InChI Key

AHCAYOWRRFTKBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43)OC

Origin of Product

United States

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